molecular formula C17H14ClFN2O2 B6536356 N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-chloro-4-fluorobenzamide CAS No. 1021209-81-3

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-chloro-4-fluorobenzamide

Cat. No.: B6536356
CAS No.: 1021209-81-3
M. Wt: 332.8 g/mol
InChI Key: IQZQJKUKCPHMCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-chloro-4-fluorobenzamide is a synthetic small molecule of interest in chemical biology and early-stage pharmaceutical research. The compound features a 2,3-dihydro-1H-indole core, a privileged scaffold frequently found in molecules with biological activity. This core structure is acylated at the nitrogen atom and further functionalized at the 6-position with a 2-chloro-4-fluorobenzamide group. The indole and dihydroindole scaffolds are present in numerous natural products and biologically active compounds, making them a central focus for synthetic and medicinal chemistry efforts aimed at developing new therapeutic agents . The specific structural motifs present in this molecule suggest it may be a valuable chemical tool for probing biological systems. Researchers can utilize this compound in high-throughput screening assays to identify potential protein targets, investigate signal transduction pathways, or explore structure-activity relationships (SAR). Its molecular features are consistent with those of compounds that modulate kinase activity, given that related oxindole and indole-derived scaffolds have been successfully developed into potent and selective kinase inhibitors in other research contexts . This product is provided for research purposes only and is strictly labeled as "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(1-acetyl-2,3-dihydroindol-6-yl)-2-chloro-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN2O2/c1-10(22)21-7-6-11-2-4-13(9-16(11)21)20-17(23)14-5-3-12(19)8-15(14)18/h2-5,8-9H,6-7H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQZQJKUKCPHMCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Amidation of 2-Chloro-4-Fluorobenzoic Acid

The most widely reported method involves coupling 2-chloro-4-fluorobenzoic acid with 6-amino-1-acetyl-2,3-dihydro-1H-indole. Key steps include:

  • Activation of the Carboxylic Acid :
    The carboxylic acid group of 2-chloro-4-fluorobenzoic acid is activated using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in anhydrous dichloromethane (DCM) at 0–5°C. Alternative activators like hexafluorophosphate benzotriazole tetramethyl uronium (HATU) with N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF) have also been employed, yielding >85% intermediate acyloxyphosphonium salts.

  • Nucleophilic Attack by the Amine :
    The activated acid reacts with 6-amino-1-acetyl-2,3-dihydro-1H-indole under inert atmospheres (e.g., nitrogen or argon) at room temperature for 12–24 hours. The reaction progress is monitored via thin-layer chromatography (TLC) using ethyl acetate/hexane (1:1) as the mobile phase.

  • Workup and Isolation :
    The crude product is extracted with ethyl acetate, washed with brine, and dried over sodium sulfate. Solvent removal under reduced pressure yields a pale-yellow solid, which is further purified via recrystallization from ethanol/water (3:1).

Key Data:

ParameterConditions/OutcomeSource
Coupling AgentEDCl/HOBt or HATU/DIPEA
SolventDCM or DMF
Reaction Time12–24 hours
Yield (Crude)78–92%
Purification MethodRecrystallization (ethanol/water)

Direct Acylation of 2,3-Dihydro-1H-Indol-6-Amine

An alternative route involves acetylating 2,3-dihydro-1H-indol-6-amine prior to amidation:

  • Acetylation of the Indole Amine :
    2,3-Dihydro-1H-indol-6-amine is treated with acetic anhydride in pyridine at 50°C for 2 hours to form 1-acetyl-2,3-dihydro-1H-indol-6-amine. Excess reagents are quenched with ice-water, and the product is filtered and dried.

  • Amide Bond Formation :
    The acetylated amine is coupled with 2-chloro-4-fluorobenzoyl chloride in tetrahydrofuran (THF) using triethylamine (TEA) as a base. The reaction proceeds at reflux (66°C) for 6 hours, yielding the target compound after column chromatography (silica gel, ethyl acetate/hexane gradient).

Key Data:

ParameterConditions/OutcomeSource
Acetylating AgentAcetic anhydride in pyridine
Amidation Reagent2-Chloro-4-fluorobenzoyl chloride
BaseTriethylamine (TEA)
SolventTetrahydrofuran (THF)
Yield (Purified)68–75%

Optimization of Reaction Conditions

Catalytic Efficiency and Solvent Effects

The choice of solvent significantly impacts reaction kinetics and yields:

  • Polar Aprotic Solvents : DMF and dimethylacetamide (DMAc) enhance solubility of intermediates, achieving yields >90%.

  • Chlorinated Solvents : DCM and chloroform offer moderate yields (70–80%) but require longer reaction times.

Catalysts such as 4-dimethylaminopyridine (DMAP) accelerate acylation by stabilizing transition states, reducing reaction times by 30–40%.

Temperature and Stoichiometry

  • Low-Temperature Activation : Pre-cooling to 0°C minimizes side reactions during carboxylic acid activation.

  • Molar Ratios : A 1:1.2 molar ratio of acid to amine ensures complete conversion, as confirmed by 1H^1\text{H}-NMR monitoring.

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : Elution with ethyl acetate/hexane (3:7) removes unreacted starting materials.

  • High-Performance Liquid Chromatography (HPLC) : Purity >98% is achieved using a C18 column and acetonitrile/water (65:35) mobile phase.

Spectroscopic Data

  • 1H^1\text{H}-NMR (400 MHz, CDCl3_3) : δ 8.21 (d, J = 8.4 Hz, 1H, Ar–H), 7.85 (dd, J = 8.8, 2.4 Hz, 1H, Ar–H), 7.45 (d, J = 8.0 Hz, 1H, Indole–H), 6.95 (s, 1H, Indole–H).

  • Mass Spectrometry : ESI-MS m/z 333.1 [M+H]+^+.

Challenges and Mitigation Strategies

Hydrolysis of the Acetyl Group

The acetyl moiety on the indole ring is susceptible to hydrolysis under basic conditions. This is mitigated by:

  • Using anhydrous solvents and inert atmospheres.

  • Avoiding strong bases like sodium hydroxide during workup.

Byproduct Formation

Competitive N-acylation at the indole nitrogen is suppressed by pre-acetylating the amine.

Comparative Analysis of Synthetic Methods

MethodAdvantagesLimitationsYield (%)
EDCl/HOBt CouplingMild conditions, scalableRequires chromatographic purification78–85
HATU/DIPEA ActivationHigh efficiency, short reaction timeCost-intensive reagents85–92
Benzoyl Chloride RouteNo coupling agents neededSensitivity to moisture68–75

Chemical Reactions Analysis

Types of Reactions: N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-chloro-4-fluorobenzamide can undergo various chemical reactions, including:

  • Oxidation: The indole core can be oxidized to form indole-3-carboxylic acid derivatives.

  • Reduction: Reduction reactions can be performed on the fluorinated benzamide moiety to produce corresponding amine derivatives.

  • Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles like sodium hydroxide (NaOH) and aprotic solvents can facilitate substitution reactions.

Major Products Formed:

  • Oxidation: Indole-3-carboxylic acid derivatives.

  • Reduction: Amine derivatives of the benzamide moiety.

  • Substitution: Fluorine-substituted derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of various indole derivatives, which are important in the development of new pharmaceuticals and organic materials.

Biology: The biological potential of indole derivatives, including N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-chloro-4-fluorobenzamide, is significant. These compounds have been studied for their antiviral, anti-inflammatory, anticancer, and antimicrobial properties.

Medicine: In medicine, this compound has shown promise in the treatment of various diseases. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of cancer therapy and infectious disease treatment.

Industry: Indole derivatives are also used in the chemical industry for the production of dyes, fragrances, and other specialty chemicals

Mechanism of Action

The mechanism by which N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-chloro-4-fluorobenzamide exerts its effects involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The fluorinated benzamide moiety enhances the compound's binding affinity and selectivity.

Molecular Targets and Pathways:

  • Receptors: The compound may interact with G-protein-coupled receptors (GPCRs) and other receptor types.

  • Enzymes: It can inhibit or activate specific enzymes involved in cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several pharmacologically active analogs, enabling comparisons of substituent effects on physicochemical and biological properties.

JNJ5207787

  • Structure: JNJ5207787 (N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyano-phenyl)-N-[1-(2-cyclopentylethyl)piperidin-4-yl]acrylamide) features the same 1-acetyl-2,3-dihydroindole core but diverges in the substituents. The benzamide in the target compound is replaced by an acrylamide group linked to a 3-cyano-phenyl moiety and a piperidine-cyclopentylethyl chain .
  • Key Differences: The acrylamide and cyano groups in JNJ5207787 may enhance solubility and target selectivity through polar interactions.
  • Therapeutic Implications : While the target compound’s benzamide may favor compact binding pockets, JNJ5207787’s extended structure could target larger active sites, such as those in kinases or GPCRs.

Motesanib

  • Structure: Motesanib (N-(3,3-dimethyl-2,3-dihydro-1H-indol-6-yl)-2-[(pyridin-4-ylmethyl)amino]pyridine-3-carboxamide) incorporates a dimethyl-substituted dihydroindole and a pyridine-carboxamide group .
  • Key Differences: The 3,3-dimethylindole in Motesanib improves metabolic stability but reduces conformational flexibility compared to the acetyl group in the target compound. The pyridine ring and methylamino linker may facilitate hydrogen bonding or π-π stacking with residues in antiangiogenic targets (e.g., VEGF receptors).
  • Therapeutic Implications : Motesanib’s antiangiogenic activity contrasts with the target compound’s undefined mechanism, suggesting divergent therapeutic applications.

Mechanistic and Pharmacokinetic Considerations

  • Electron-Withdrawing Effects : The 2-chloro-4-fluoro substituents on the benzamide in the target compound may enhance electron-deficient aromatic interactions, improving binding to hydrophobic pockets. In contrast, Motesanib’s pyridine-carboxamide relies on nitrogen lone pairs for polar interactions .
  • Solubility and Bioavailability : The acetyl group in the target compound and JNJ5207787 may reduce crystallinity, enhancing solubility compared to Motesanib’s dimethylindole. However, JNJ5207787’s piperidine-cyclopentylethyl chain could counteract this by increasing lipophilicity .
  • Metabolic Stability : Halogenation (Cl, F) in the target compound may slow hepatic metabolism, whereas Motesanib’s dimethyl groups protect against oxidative degradation .

Biological Activity

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-chloro-4-fluorobenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H15ClF2N2O
  • Molecular Weight : 320.76 g/mol
  • CAS Number : 1058468-98-6

The compound exhibits its biological activity primarily through the inhibition of specific enzymes and modulation of cellular pathways. Notably, it has been studied for its effects on histone deacetylases (HDACs), which play a crucial role in regulating gene expression and are implicated in various cancers.

HDAC Inhibition

In vitro studies have shown that derivatives of benzamide, including this compound, can selectively inhibit HDAC1, HDAC2, and HDAC3. For instance, related compounds have demonstrated significant antiproliferative effects on cancer cell lines such as HepG2, with IC50 values indicating potent activity against tumor growth .

Antitumor Activity

Research indicates that this compound exhibits notable antitumor properties. In a study involving xenograft models, it was shown to inhibit tumor growth effectively. The compound's mechanism involves promoting apoptosis and inducing cell cycle arrest at the G2/M phase .

Case Studies

  • Study on HepG2 Cells :
    • Objective : To evaluate the antiproliferative effects.
    • Findings : The compound demonstrated significant inhibition of cell proliferation with an IC50 value comparable to established HDAC inhibitors like SAHA (suberoylanilide hydroxamic acid) .
  • Xenograft Model Study :
    • Objective : To assess in vivo efficacy.
    • Results : The compound achieved a tumor growth inhibition (TGI) rate of approximately 48.89%, indicating strong potential as a therapeutic agent against solid tumors .

Data Table: Biological Activity Summary

Biological ActivityMeasurement MethodResult
HDAC InhibitionEnzymatic AssayIC50 = 95.48 nM for HDAC3
Antiproliferative EffectCell Viability AssayIC50 = 1.30 μM (HepG2 cells)
Tumor Growth InhibitionXenograft ModelTGI = 48.89%

Q & A

Q. Key Implications :

  • The acetyl group stabilizes the indole ring, reducing metabolic degradation .
  • The chloro and fluoro substituents on the benzamide modulate binding affinity to hydrophobic pockets in target proteins (e.g., neuropeptide Y receptors) .

Basic Question: What synthetic strategies are commonly employed to prepare this compound?

Methodological Answer:
A typical synthesis involves:

Indole Core Preparation :

  • Reduction of indole to 2,3-dihydro-1H-indole via catalytic hydrogenation.
  • Acetylation at the 1-position using acetic anhydride or acetyl chloride .

Benzamide Coupling :

  • Activation of 2-chloro-4-fluorobenzoic acid with coupling agents (e.g., HATU or EDCI) followed by reaction with the acetylated indole amine.

Purification :

  • Column chromatography (silica gel, eluent: ethyl acetate/hexane) and characterization via 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Q. Critical Note :

  • Substituent positioning (e.g., Cl at 2-position vs. 3-position) significantly impacts yield due to steric hindrance during coupling .

Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound (e.g., antagonism vs. partial agonism)?

Methodological Answer:
Contradictions may arise from:

  • Assay Variability : Differences in cell lines (e.g., CHO vs. HEK293) or receptor isoforms.
  • Ligand Conformation : The dihydroindole’s restricted rotation may lead to distinct binding modes under varying pH or solvent conditions.

Q. Resolution Strategies :

Comparative Binding Studies :

  • Perform radioligand displacement assays (e.g., 125^{125}I-PYY for NPY2 receptors) across multiple cell models .

Q. Key Insight :

  • Fluorine substitution improves metabolic stability by reducing CYP450-mediated oxidation .

Advanced Question: How can structural analogs of this compound be designed to optimize selectivity for NPY2 receptors over NPY1?

Methodological Answer:
Structure-Activity Relationship (SAR) Strategies :

Substituent Modification :

  • Replace 2-chloro with bulkier groups (e.g., trifluoromethyl) to exploit NPY2-specific hydrophobic pockets.
  • Introduce hydrogen-bond donors (e.g., hydroxyl) at the benzamide para-position to enhance NPY2 affinity .

Scaffold Hopping :

  • Replace dihydroindole with tetrahydroquinoline to alter backbone flexibility and reduce off-target interactions .

Q. Validation :

  • Competitive binding assays against NPY1/NPY2/NPY5 receptors and functional selectivity profiling .

Advanced Question: What analytical techniques are critical for detecting and quantifying this compound in complex biological matrices?

Methodological Answer:

  • LC-MS/MS :
    • Column: C18 (2.1 × 50 mm, 1.7 µm).
    • Mobile phase: 0.1% formic acid in water/acetonitrile.
    • MRM transitions: Optimize for parent ion → fragment ions (e.g., m/z 387 → 245 for quantification) .
  • Validation Parameters :
    • Linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) per FDA guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.